Cas no 164914-07-2 ((1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid)

(1R,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring an Fmoc-protected amino group and a carboxylic acid functionality. This compound is primarily utilized in peptide synthesis as a constrained building block, offering stereochemical control due to its rigid cyclopentane backbone. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Its structural rigidity can enhance peptide stability and influence secondary structure formation. The compound’s high purity and defined stereochemistry make it valuable for medicinal chemistry and bioconjugation applications, particularly in designing peptidomimetics or conformationally restricted analogs. Proper handling under anhydrous conditions is recommended to preserve reactivity.
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid structure
164914-07-2 structure
Product name:(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
CAS No:164914-07-2
MF:C21H21NO4
MW:351.395745992661
MDL:MFCD09750531
CID:3163560
PubChem ID:17040219

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • N-Fmoc-(1R,2S)-2-Amino-1-cyclopentanecarboxylic acid
    • (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
    • (1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
    • 352707-76-7
    • BS-43071
    • cis-2-(9-Fluorenylmethoxycarbonylamino)cyclopentanecarboxylic acid
    • cis-2-(Fmoc-amino)cyclopentanecarboxylic acid
    • SCHEMBL2568254
    • EN300-840371
    • (1R,2S)-Fmoc-2-amino-1-cyclopentanecarboxylic acid, AldrichCPR
    • D74873
    • (1R,2S)-2-(Fmoc-amino)cyclopentanecarboxylic acid
    • CS-0089342
    • EN300-650681
    • cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid
    • (1R,2S)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
    • (1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
    • (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
    • Fmoc-cis-(1R,2S)-2-aminocyclopentane carboxylic acid
    • MFCD09750531
    • (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
    • AKOS027255203
    • N-Fmoc-(1R,2S)-2-Amino-1-cyclopentanecarboxylicacid
    • cis-2-(9-Fluorenylmethoxycarbonylamino)cyclopentanecarboxylic acid, AldrichCPR
    • 164914-07-2
    • rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid
    • Cis-Fmoc-2-Amino-1-cyclopentanecarboxylic acid
    • (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
    • (+/-)-Fmoc-cis-2-aminocyclopentane carboxylic acid
    • FF56841
    • Fmoc-cis-Acpc; Fmoc-cis-2-aminocyclopentane carboxylic acid
    • MDL: MFCD09750531
    • Inchi: InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1
    • InChI Key: KTLDVIJVCPIJCM-MJGOQNOKSA-N
    • SMILES: O=C(O)[C@@H]1CCC[C@@H]1NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

Computed Properties

  • Exact Mass: 351.14705815g/mol
  • Monoisotopic Mass: 351.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 4.1

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM536181-1g
(1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
164914-07-2 95%+
1g
$*** 2023-03-30
eNovation Chemicals LLC
D782422-5G
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
164914-07-2 97%
5g
$2980 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1658-5G
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
164914-07-2 97%
5g
¥ 15,840.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1658-250MG
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
164914-07-2 97%
250MG
¥ 2,112.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1658-500MG
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
164914-07-2 97%
500MG
¥ 3,524.00 2023-04-14
Chemenu
CM536181-500mg
(1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
164914-07-2 95%+
500mg
$*** 2023-03-30
eNovation Chemicals LLC
D782422-500MG
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
164914-07-2 97%
500mg
$545 2024-07-21
Enamine
EN300-650681-0.25g
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, cis
164914-07-2
0.25g
$1051.0 2023-07-11
Aaron
AR019H4L-250mg
N-Fmoc-(1R,2S)-2-Amino-1-cyclopentanecarboxylic acid
164914-07-2 97%
250mg
$266.00 2025-02-10
Enamine
EN300-650681-5.0g
(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid, cis
164914-07-2
5.0g
$3313.0 2023-07-11

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid Related Literature

Additional information on (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid

Introduction to (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic Acid (CAS No. 164914-07-2)

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid, with the CAS number 164914-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive research and development.

The molecular structure of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid features a cyclopentanecarboxylic acid backbone, which is a common scaffold in drug design due to its ability to mimic natural amino acid structures. The presence of a fluorenylmethoxycarbonyl (Fmoc) group at the amino position introduces additional functionality, enhancing the compound's reactivity and potential utility in peptide synthesis and other biochemical applications.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid, specifically its (1R,2S) configuration, is crucial for its biological activity. Chiral molecules often exhibit different pharmacological properties depending on their absolute configuration, making the precise synthesis and characterization of such compounds essential for drug discovery.

One of the most compelling aspects of (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid is its potential role in the synthesis of advanced peptide-based therapeutics. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild acidic conditions. This makes the compound a valuable intermediate in the construction of complex peptides that are being explored for various therapeutic applications.

Recent studies have highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and metabolic stability of drug candidates. The fluorene moiety in (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid contributes to these properties by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This feature has opened up new avenues for developing more effective and durable pharmaceuticals.

The compound's cyclopentane ring also plays a significant role in its pharmacological profile. Cycloalkane derivatives are known for their ability to improve oral bioavailability and reduce gastrointestinal absorption issues, which are common challenges in drug development. By incorporating a cyclopentane unit into the molecular structure, researchers aim to enhance the compound's pharmacokinetic properties while maintaining its biological activity.

In addition to its structural advantages, (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid has shown promise in preclinical studies as a potential scaffold for further derivatization. Researchers are exploring various modifications to optimize its biological activity and therapeutic efficacy. These modifications include altering the substitution patterns on the fluorene ring and introducing additional functional groups to enhance specific interactions with biological targets.

The synthesis of such complex molecules requires sophisticated chemical methodologies and high-purity starting materials. Advances in synthetic chemistry have enabled the efficient preparation of intricate structures like (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid, allowing researchers to explore its full potential in drug discovery. Techniques such as asymmetric synthesis and catalytic transformations have been particularly valuable in achieving the desired stereochemical purity.

The growing body of research on chiral compounds underscores their importance in modern medicine. The ability to precisely control molecular stereochemistry has led to significant breakthroughs in drug development, with many successful therapeutics being enantiomerically pure or enriched. (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid exemplifies this trend by combining structural complexity with well-defined biological activity.

Future directions in the study of this compound may include exploring its interactions with specific biological targets and evaluating its potential as a lead compound for new drug candidates. Additionally, computational modeling and high-throughput screening techniques could accelerate the discovery process by identifying novel derivatives with enhanced properties.

In conclusion, (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid (CAS No. 164914-07-2) represents an exciting advancement in pharmaceutical chemistry. Its unique structural features and potential biological activity make it a valuable tool for researchers working on next-generation therapeutics. As our understanding of molecular structure-function relationships continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:164914-07-2)(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentanecarboxylic acid
A1069976
Purity:99%/99%
Quantity:500mg/1g
Price ($):682.0/720.0